2-Heptyl butyrate is a natural product found in Acca sellowiana with data available.

2-Heptyl butyrate

CAS No.: 39026-94-3

Cat. No.: VC3829742

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39026-94-3 |

|---|---|

| Molecular Formula | C11H22O2 |

| Molecular Weight | 186.29 g/mol |

| IUPAC Name | heptan-2-yl butanoate |

| Standard InChI | InChI=1S/C11H22O2/c1-4-6-7-9-10(3)13-11(12)8-5-2/h10H,4-9H2,1-3H3 |

| Standard InChI Key | GTKUPJHQSAPWLL-UHFFFAOYSA-N |

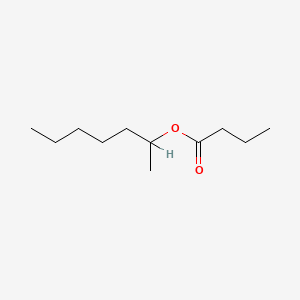

| SMILES | CCCCCC(C)OC(=O)CCC |

| Canonical SMILES | CCCCCC(C)OC(=O)CCC |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-Heptyl butyrate, also known as heptan-2-yl butanoate, is a branched ester formed by the condensation of butyric acid and 2-heptanol. Its structure features a seven-carbon alkyl chain (heptyl group) bonded to the second carbon of an ester functional group, with a butyrate moiety completing the molecule . The compound’s stereochemistry includes one undefined stereocenter, contributing to its variability in biological interactions .

Table 1: Key Physicochemical Properties of 2-Heptyl Butyrate

Sensory and Aromatic Profile

The compound exhibits a concentration-dependent odor profile:

-

10,000 ppm: Soapy, waxy, and fruity notes with cranberry and melon undertones .

-

5–10 ppm: Subtle cognac-like spiciness and floral accents .

These properties make it a valuable additive in food flavoring, particularly in dairy products, fruits, and alcoholic beverages .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

2-Heptyl butyrate is synthesized via acid-catalyzed esterification:

Concentrated sulfuric acid is typically employed as the catalyst, with reaction conditions optimized at elevated temperatures (80–100°C) to achieve yields exceeding 90%.

Industrial Manufacturing

Continuous flow reactors dominate industrial production, ensuring efficient heat management and product separation. Key parameters include:

-

Catalyst: Heterogeneous acid catalysts (e.g., ion-exchange resins) to minimize corrosion.

-

Purity: Distillation under reduced pressure (20–30 mmHg) to isolate the ester from unreacted alcohols and acids.

Biological and Ecological Roles

Pheromone Activity in Social Insects

In Vespula germanica (German wasp), 2-heptyl butyrate functions as a foraging pheromone. Field experiments demonstrated that:

-

Baits treated with 100 µL attracted 3.5× more wasps than controls .

-

Headspace analysis confirmed its emission by workers at 1.4 ng/hour, facilitating colony coordination .

Interaction with Non-Target Organisms

Despite its role as an insect attractant, the U.S. EPA classifies 2-heptyl butyrate as ecologically benign due to:

-

Rapid Volatilization: Half-life <24 hours in open environments .

-

Low Bioaccumulation Potential: LogP <5, minimizing persistence in aquatic systems .

Applications in Food and Pest Management

Food Flavoring

Approved by the FDA and EU as a flavoring adjuvant (FEMA 3981), it enhances:

Integrated Pest Management (IPM)

Commercial lures containing 2-heptyl butyrate (e.g., Haplodiplosis marginata traps) reduce pesticide reliance by:

-

Sex Pheromone Mimicry: Attracting male midges with (R)-enantiomers .

-

Dispenser Longevity: Polyethylene vials release pheromones uniformly for >5 weeks .

| Agency | Use Case | Status |

|---|---|---|

| U.S. EPA | Insect attractant in traps | Interim approval (2025) |

| EU EFSA | Food flavoring additive | Approved |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume